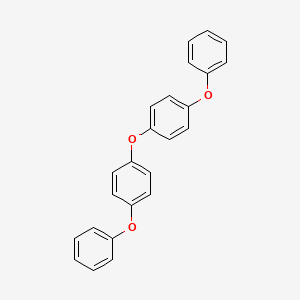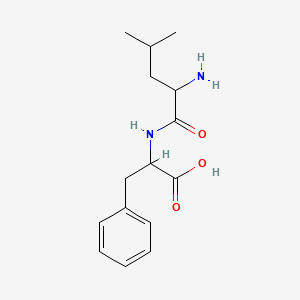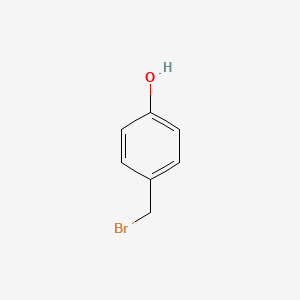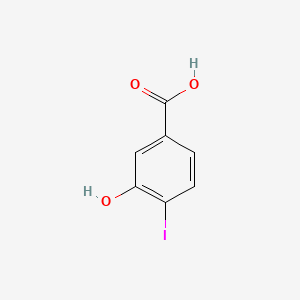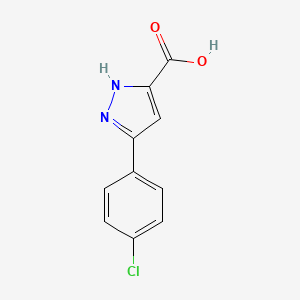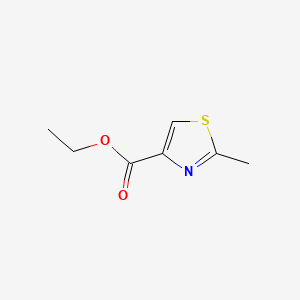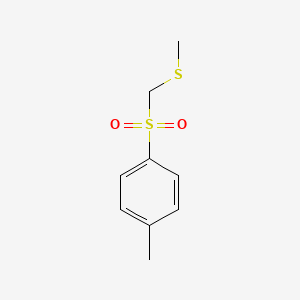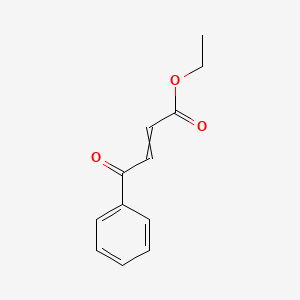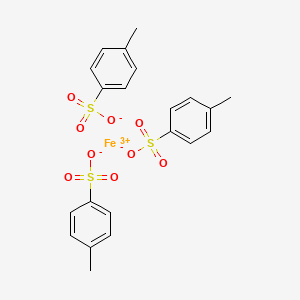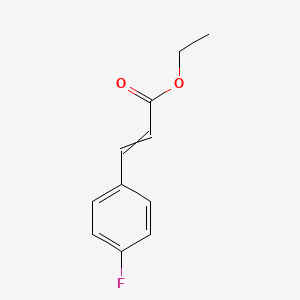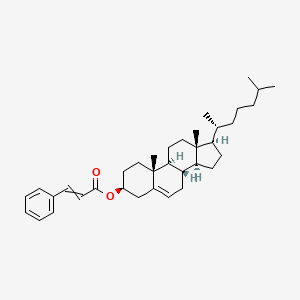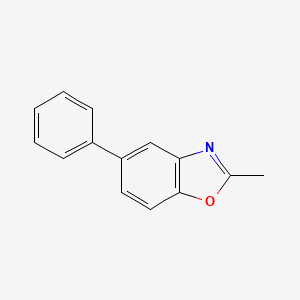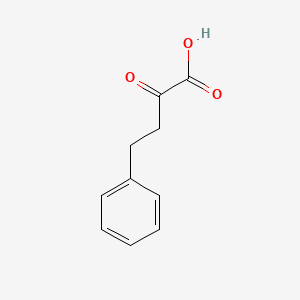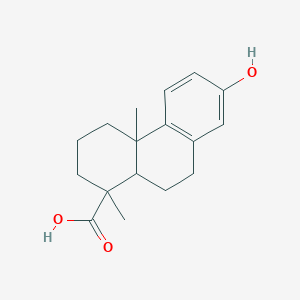
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid is a natural product found in Podocarpus fasciculus with data available.
Scientific Research Applications
Synthesis and Structure
- Stereocontrolled Synthesis : A study by Banerjee et al. (1979) focused on the stereocontrolled synthesis of related compounds, which are potential intermediates for diterpenoid synthesis. This research contributes to the broader understanding of the chemical synthesis processes involving similar compounds (Banerjee, Ceballo, Vallejo, & Bolivar, 1979).
- Stereochemistry of Cyclic Compounds : Andreev and Kucherov (1961) investigated the stereochemistry of cyclic compounds related to 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid, offering insights into the structural aspects of these types of compounds (Andreev & Kucherov, 1961).
- Crystal Structure Analysis : Mague, Ensley, and Chen (2001) examined the crystal structure of a similar compound, providing valuable information on the molecular geometries and hydrogen bonding patterns, which are essential for understanding the physical properties of these substances (Mague, Ensley, & Chen, 2001).
Chemical Properties and Applications
- Hydrogen-Bonding Patterns : Lalancette, Coté, and Thompson (1997) studied the hydrogen-bonding patterns of a bicyclic γ-keto acid, similar to 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid. Their findings contribute to understanding the intermolecular interactions which are crucial in various chemical and biological processes (Lalancette, Coté, & Thompson, 1997).
- Synthesis of Derivatives and Esters : Ananthanarayanan et al. (1977) focused on synthesizing hexa- and octa-hydrophenanthrene derivatives, exploring alternative methods of compound creation. This research helps in understanding the synthetic pathways and potential applications of these derivatives in various fields (Ananthanarayanan, Anand, Bindra, Neyyarapally, & Rastogi, 1977).
- Organic Synthesis Using Silicon-Containing Compounds : Fleming and Ghosh (1998) discussed the use of silicon-containing compounds in organic synthesis, which is relevant for the synthesis of complex molecules like 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid (Fleming & Ghosh, 1998).
Additional Insights
- Extraction and Analysis : Studies like those by Yamaguchi et al. (1988), which focus on the synthesis of polyether carboxylic acids and their role as carriers in ion transport, can provide insights into the extraction and analysis techniques applicable to compounds like 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid (Yamaguchi, Negi, Kozakai, Nagano, Kuboniwa, Hirao, Nakahama, & Yamazaki, 1988).
properties
Product Name |
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20) |
InChI Key |
DWHTYLMRWXUGJL-UHFFFAOYSA-N |
SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



